
N-5-Carboxipentil-1-desoxinojirimicina
Descripción general
Descripción
N-5-Carboxypentyl-1-deoxynojirimycin is an organic compound known for its role as a ligand in the purification of glucosidase enzymes. It is a derivative of 1-deoxynojirimycin, a potent glucose analog that inhibits α-glucosidase I and II effectively . The compound is utilized in affinity chromatography due to its carboxypentyl groups, which allow linkage with resins .
Aplicaciones Científicas De Investigación
N-5-Carboxypentyl-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a ligand in affinity chromatography for the purification of glucosidase enzymes.
Biology: Employed in studies involving enzyme inhibition and glycoprotein processing.
Medicine: Investigated for its potential therapeutic applications in diseases related to glucosidase activity.
Industry: Utilized in the production of affinity matrices for biochemical assays.
Análisis Bioquímico
Biochemical Properties
N-5-Carboxypentyl-1-deoxynojirimycin is a potent inhibitor of glucosidase, with Ki values of 0.45 and 2.1 µM, respectively, for pig liver glucosidase I . The carboxypentyl groups allow linkage of the inhibitor with resins for affinity chromatography .
Molecular Mechanism
N-5-Carboxypentyl-1-deoxynojirimycin exerts its effects at the molecular level by inhibiting the activity of glucosidase enzymes . This inhibition is achieved through binding interactions with the enzymes .
Metabolic Pathways
N-5-Carboxypentyl-1-deoxynojirimycin is involved in the metabolic pathway of glucosidase enzymes . It interacts with these enzymes and inhibits their activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-5-Carboxypentyl-1-deoxynojirimycin typically involves the modification of 1-deoxynojirimycinThis can be achieved through a series of chemical reactions, including protection and deprotection steps, as well as coupling reactions with carboxypentyl derivatives .
Industrial Production Methods
Industrial production methods for N-5-Carboxypentyl-1-deoxynojirimycin are not extensively documented. the process likely involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-5-Carboxypentyl-1-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated forms .
Mecanismo De Acción
N-5-Carboxypentyl-1-deoxynojirimycin exerts its effects by inhibiting α-glucosidase I and II. The compound binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition disrupts the processing of N-linked glycoproteins, affecting various cellular processes . The carboxypentyl group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
1-Deoxynojirimycin: A glucose analog that inhibits α-glucosidase I and II effectively.
N-Methyl-N-(5-carboxypentyl)-1-deoxynojirimycin: Another derivative used for glucosidase purification.
Uniqueness
N-5-Carboxypentyl-1-deoxynojirimycin is unique due to its carboxypentyl group, which allows for stronger binding to glucosidase enzymes compared to 1-deoxynojirimycin. This enhanced binding affinity makes it a more effective ligand for enzyme purification and inhibition .
Propiedades
IUPAC Name |
6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-RBLKWDMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000333 | |
| Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79206-51-2 | |
| Record name | (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79206-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5'-Carboxypentyl)-1-deoxynojirimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079206512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-5-Carboxypentyl-1-deoxynojirimycin interact with its target and what are the downstream effects?
A: N-5-Carboxypentyl-1-deoxynojirimycin acts as an affinity ligand for α-glucosidase I, a key enzyme involved in glycoprotein processing. [, ] This interaction is crucial for the purification of α-glucosidase I. [, ] By binding to and inhibiting α-glucosidase I, N-5-Carboxypentyl-1-deoxynojirimycin prevents the removal of glucose residues from N-linked glycans during glycoprotein synthesis. This disruption in glycan processing leads to the accumulation of glycoproteins with immature oligosaccharide structures. []
Q2: How does the structure of N-5-Carboxypentyl-1-deoxynojirimycin relate to its activity against α-glucosidases?
A: N-5-Carboxypentyl-1-deoxynojirimycin is an analog of castanospermine, a known inhibitor of α-glucosidases. [] While less potent against purified α-glucosidase I in vitro, N-5-Carboxypentyl-1-deoxynojirimycin demonstrates enhanced cellular activity compared to castanospermine. [] This difference is attributed to its lipophilic side chain, which likely facilitates better membrane permeability and intracellular access to the target enzyme. [] The presence of the 3-OH and 6-OH groups in the deoxynojirimycin moiety is crucial for inhibitory activity, as these groups likely act as hydrogen bond donors during enzyme binding. []
Q3: What are the applications of N-5-Carboxypentyl-1-deoxynojirimycin in scientific research?
A3: N-5-Carboxypentyl-1-deoxynojirimycin serves as a powerful tool for studying:
- α-glucosidase I purification: The compound's affinity for α-glucosidase I enables the efficient one-step purification of this enzyme from crude extracts using affinity chromatography. [, ]
- Glycoprotein processing: By inhibiting α-glucosidase I, it allows researchers to investigate the role of N-linked glycosylation in protein folding, trafficking, and function. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



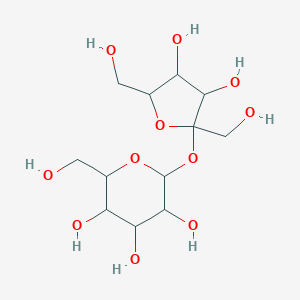
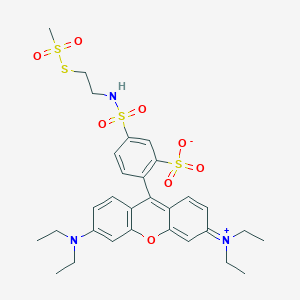

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)
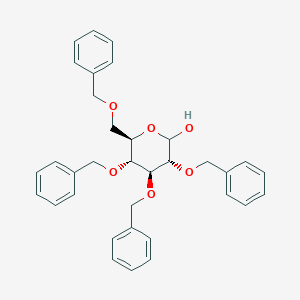

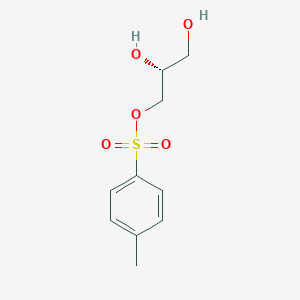
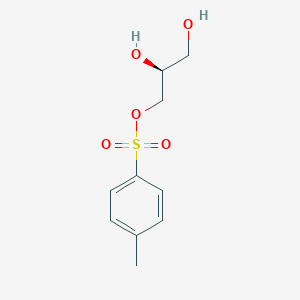

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)



